

Early Clinical Experiences with Flomoxef in Japan: A Technical Overview

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Flomoxef (FMOX), an oxacephem antibiotic developed by Shionogi & Co., Ltd., was first approved in Japan in 1988.[1] Its introduction marked a significant addition to the antibacterial arsenal, offering a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria.[1][2] This technical guide provides a comprehensive overview of the early clinical experiences with **Flomoxef** in Japan, focusing on pivotal data from studies conducted primarily in the late 1980s. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and visual representations of key concepts.

Efficacy in Japanese Clinical Trials

Early clinical trials in Japan involving a large patient population demonstrated the effectiveness of **Flomoxef** across a variety of infections. A summary of these findings is presented below.

Table 1: Overall Clinical Efficacy of Flomoxef in Early Japanese Trials



| Patient Population | Number of Patients | Efficacy Rate (Excellent to Good Response) | Antibacterial Effect | Source |
|-----------------------|-----------------------|---|-------------------------|--------|
| Various Infections | 2,494 | 77.1% | 80 to 100% | [2] |

Table 2: Clinical Efficacy of Flomoxef against Methicillin-

Resistant Staphylococcus aureus (MRSA)

| Efficacy Rate against MRSA | Source |
|----------------------------|--------|
| 83.3% | [2] |

Table 3: Clinical Efficacy in Neonatal Bacterial Infections

A study involving 171 neonates treated with **Flomoxef** for bacterial infections provided the following efficacy data for the 52 patients who responded to treatment.

| Clinical Outcome | Number of Patients |
|------------------|--------------------|
| Excellent | 15 |
| Good | 34 |
| Fair | 1 |
| Poor | 2 |
| Total | 52 |

Source: [Sakata H, et al. Kansenshogaku Zasshi. 1993]

Safety and Tolerability Profile

The safety of **Flomoxef** was a key aspect of its early clinical evaluation in Japan. The type and incidence of side effects were found to be comparable to other injectable cephem antibiotics of the time.



Table 4: Incidence of Adverse Reactions in Early

Japanese Clinical Trials

| Patient Population | Total Patients | Patients with Adverse Reactions | Incidence Rate | Source |
|----------------------------------|----------------|---------------------------------------|----------------|--------|
| Pre-approval clinical trials | 3,267 | 414 | 12.7% | _ |
| 6-year post- marketing survey | 27,651 | 810 | 2.9% | |

Importantly, no spermatogenic or significant hematological side effects were observed in the early clinical trials.[2]

Pharmacokinetic Profile in Japanese Subjects

Pharmacokinetic studies were crucial in determining the appropriate dosing regimens for **Flomoxef**. The key parameters identified in early Japanese studies are summarized below.

Table 5: Key Pharmacokinetic Parameters of Flomoxef in

Adults

| Parameter | Value | Source |
|------------------------------------|--------------------------|--------|
| Plasma Half-life | Approximately 50 minutes | [2] |
| Urinary Excretion (unchanged form) | 85% within 6 hours | [2] |

Table 6: Pharmacokinetic Parameters of Flomoxef in Neonates

Pharmacokinetic studies in neonates revealed differences based on postnatal age, guiding age-specific dosing recommendations.



| Neonatal Age Group | Serum Half-life |
|---------------------------------|-----------------|
| 1-6 days old (Low Birth Weight) | 3.93 hours |
| 1-6 days old (Mature) | 2.29 hours |
| 8-19 days old (Mature) | 1.62 hours |

Source: [Fujita K, et al. Japanese Journal of Antibiotics. 1991]

Experimental Protocols

While detailed protocols from the initial late 1980s studies are not fully available in accessible literature, this section outlines the general methodologies based on available information.

Phase I Clinical Study in Healthy Male Volunteers

- Objective: To assess the safety, tolerability, and pharmacokinetics of Flomoxef.
- · Methodology:
 - Subjects: Healthy adult male volunteers.
 - Dosage: Single and multiple intravenous administrations of Flomoxef in escalating doses.
 - Pharmacokinetic Sampling: Serial blood and urine samples were collected at predefined time points post-administration.
 - Analysis: Flomoxef concentrations in plasma and urine were determined using highperformance liquid chromatography (HPLC). Pharmacokinetic parameters, including halflife, volume of distribution, and total body clearance, were calculated.
 - Safety Assessment: Continuous monitoring of vital signs, physical examinations, and regular clinical laboratory tests (hematology, blood chemistry, and urinalysis).

Pivotal Clinical Trials for Efficacy and Safety

 Objective: To evaluate the clinical efficacy and safety of Flomoxef in patients with various bacterial infections.



· Methodology:

- Study Design: These were often open-label, multicenter studies. Some were comparative trials, for instance, a double-blind controlled study against Latamoxef (LMOX) for complicated urinary tract infections.
- Patient Population: Patients with diagnosed bacterial infections, including respiratory tract infections, urinary tract infections, and surgical infections.
- Dosage: Typically, 1-2 grams of Flomoxef were administered intravenously daily in two to four divided doses.
- Efficacy Assessment:
 - Clinical Response: Evaluated based on the resolution or improvement of clinical signs and symptoms of infection. The response was often categorized as "excellent," "good," "fair," or "poor."
 - Bacteriological Response: Assessed by the eradication or reduction of the causative pathogen from clinical specimens.
- Safety Assessment: Monitoring and recording of all adverse events and abnormal laboratory findings.

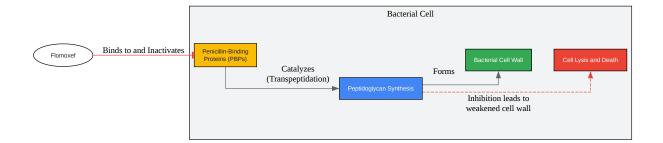
Neonatal and Pediatric Studies

- Objective: To determine the efficacy, safety, and appropriate dosage of Flomoxef in neonatal and pediatric populations.
- Methodology:
 - Patient Population: Neonates (including low-birth-weight infants) and children with bacterial infections such as sepsis, pneumonia, and urinary tract infections.
 - Dosage: Doses were determined based on body weight, typically ranging from 60 to 80 mg/kg/day, divided into 3-4 doses.



- Efficacy and Safety Assessment: Similar to adult trials, with a close watch for age-specific adverse events.
- Pharmacokinetic Analysis: Blood and urine samples were collected to determine the pharmacokinetic profile in these specific populations, leading to age- and weight-based dosing recommendations.

Mandatory Visualizations Signaling Pathway: Mechanism of Action of Flomoxef

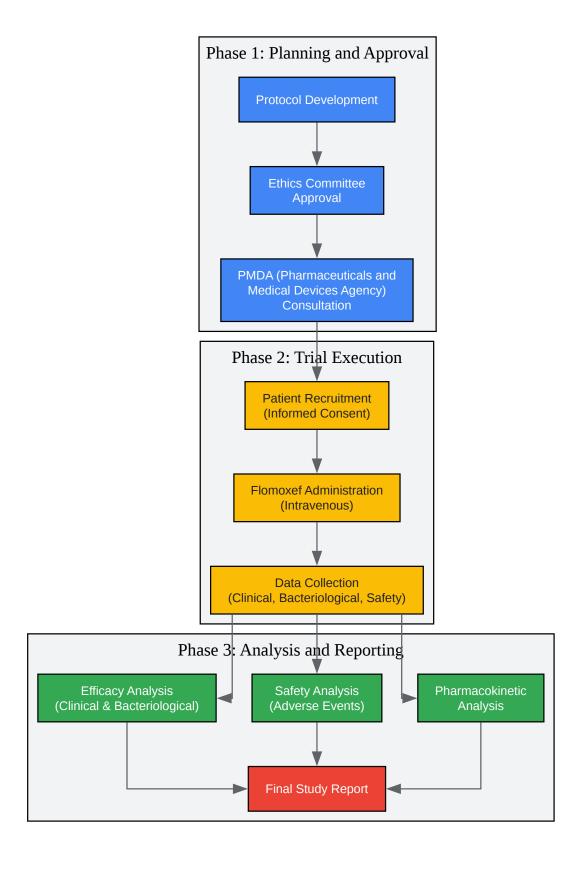


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Caption: Mechanism of action of Flomoxef.

Experimental Workflow: A Typical Early Phase Clinical Trial in Japan





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Caption: Generalized workflow of early **Flomoxef** clinical trials in Japan.



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References

- 1. list.essentialmeds.org [list.essentialmeds.org]
- 2. The meaning of the development of flomoxef and clinical experience in Japan PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early Clinical Experiences with Flomoxef in Japan: A
 Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
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